2,3-Dichlorobenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

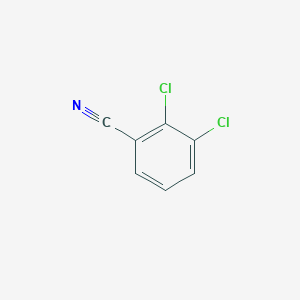

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYZVVLNPXKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335881 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-97-6, 61593-48-4 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorbenzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3-Dichlorobenzonitrile. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes detailed tables of its physicochemical properties, experimental protocols for its synthesis and spectroscopic characterization, and visualizations of its chemical structure and a representative metabolic pathway.

Chemical Structure and Identification

This compound is an aromatic organic compound with a nitrile group and two chlorine atoms attached to the benzene ring at positions 2 and 3.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6574-97-6[1] |

| Molecular Formula | C₇H₃Cl₂N[1] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C#N |

| InChI | InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H[1] |

| InChIKey | OHDYZVVLNPXKDX-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 172.01 g/mol | --INVALID-LINK--[1] |

| Appearance | White to pale yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 60-64 °C | --INVALID-LINK--[2] |

| Boiling Point | Not explicitly available | |

| Solubility | Miscible with water | --INVALID-LINK--[2] |

| Density | Not explicitly available |

Experimental Protocols

Synthesis of this compound

This industrial method provides a high yield of this compound.

Reaction Scheme:

Procedure: [3]

-

Vaporization and Mixing: 2,3-Dichlorotoluene, liquefied ammonia, and air are vaporized by heating. The components are then mixed in a molar ratio of approximately 1:2.5:27 (2,3-dichlorotoluene:ammonia:air).

-

Catalytic Oxidation: The gaseous mixture is passed through a fluidized bed reactor containing a Ti-V-Sb-B-O/SiO₂ catalyst. The reaction is carried out at a temperature of 430-450 °C under atmospheric pressure for 8-12 hours.

-

Condensation and Crystallization: The reacted material is passed through a condenser where the product, this compound, crystallizes.

-

Purification: The crude product is dissolved in steam and then purified by rectification to yield the final product with a purity of over 95%.

This laboratory-scale synthesis offers a high yield.

Procedure: [2]

-

Reaction Setup: In a suitable flask, dissolve 2,3-dichlorobenzaldehyde oxime (10.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (50.0 mmol) in dichloromethane (20 mL).

-

Reagent Addition: Slowly add n-C₄F₉SO₂F (20.0 mmol) dropwise to the solution using a syringe.

-

Reaction: Stir the reaction mixture at the same temperature for 10 minutes.

-

Work-up: Remove the volatile components by distillation under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound in 95% yield.

Spectroscopic Characterization

Sample Preparation (General Protocol):

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

-

Transfer the solution to an NMR tube. Ensure the solution is free of any solid particles.

¹H NMR (Proton NMR):

-

Instrument: Varian A-60D or equivalent.[1]

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Signals: The aromatic protons of this compound will appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific instrument and conditions.

¹³C NMR (Carbon-13 NMR):

-

Instrument: A standard NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a suitable frequency for ¹³C observation.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as a reference.

-

Expected Signals: Signals corresponding to the seven carbon atoms of the this compound molecule will be observed. The chemical shifts will be influenced by the chlorine and nitrile substituents.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

Expected Absorptions:

-

C≡N stretch: A sharp, medium-to-strong absorption band is expected in the region of 2220-2260 cm⁻¹.

-

C-Cl stretch: Absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon-chlorine bonds.

-

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Method (General Protocol for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample will be vaporized, separated by the GC column, and then ionized and analyzed by the mass spectrometer.

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of this compound (m/z = 171, with isotopic peaks for chlorine-37).

-

Fragment Ions: Fragmentation may involve the loss of chlorine atoms, the nitrile group, or other characteristic fragmentations of aromatic compounds.

Biological Activity and Metabolic Pathways

While specific signaling pathways directly involving this compound in the context of drug development are not extensively documented, the metabolism of related dichlorobenzonitriles has been studied. The metabolic fate of these compounds is crucial for understanding their potential toxicity and pharmacological effects. A representative metabolic pathway for dichlorobenzonitriles, based on studies of the 2,6-isomer, involves hydroxylation and conjugation reactions.[4]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood.

Applications

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactive nitrile group and the presence of two chlorine atoms on the aromatic ring make it a versatile building block for further chemical modifications.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and a representative metabolic pathway of this compound. The information presented, including the tabulated data and experimental protocols, is intended to be a valuable resource for scientists and researchers working with this compound. Further research into its specific biological activities and signaling pathway interactions will be beneficial for its potential applications in drug discovery and development.

References

- 1. This compound | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]

- 4. Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dichlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The information herein is intended to support research and development activities by providing essential data and procedural context.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, offering a clear and concise reference for laboratory and development settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂N | [3] |

| Molecular Weight | 172.01 g/mol | [3][4][5] |

| Physical Form | Crystal - Powder | [6] |

| Color | White to Pale Yellow-Green | [6] |

| Melting Point | 60-64 °C | [1][3][4] |

| Boiling Point | 253.1 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 108.0 ± 16.0 °C | [3] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | Miscible with water. | [1][7] |

| LogP | 2.83 | [7] |

Experimental Protocols

While specific experimental documentation for the determination of every property of this compound is not publicly detailed, the following outlines standard methodologies employed for characterizing similar chemical compounds.

Determination of Melting Point: A common method for determining the melting point of a crystalline solid like this compound is using a melting point apparatus.

-

Sample Preparation: A small, dry sample of the compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point: The boiling point can be determined using distillation or a digital boiling point apparatus.

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Heating: The flask is heated gently.

-

Measurement: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For high-boiling-point substances, vacuum distillation may be employed to prevent decomposition.

Determination of Solubility: The solubility of a substance in a particular solvent (e.g., water) is typically determined by the equilibrium saturation method.

-

Sample Preparation: An excess amount of the solid is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the solute in the filtrate is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

Visualized Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound such as this compound.

Caption: Generalized workflow for physicochemical characterization.

References

- 1. This compound | 6574-97-6 [chemicalbook.com]

- 2. This compound | Alzchem Group [alzchem.com]

- 3. chemigran.com [chemigran.com]

- 4. This compound 6574-97-6 [sigmaaldrich.com]

- 5. This compound | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6574-97-6 [sigmaaldrich.com]

- 7. 6574-97-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 2,3-Dichlorobenzonitrile (CAS: 6574-97-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzonitrile is a halogenated aromatic nitrile, a chemical intermediate with applications in the synthesis of a variety of more complex molecules. Its dichlorinated phenyl ring and reactive nitrile group make it a versatile building block in the fields of agrochemicals, pharmaceuticals, and dyes.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and safety information for this compound, with a focus on data and protocols relevant to research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6574-97-6 | [1] |

| Molecular Formula | C₇H₃Cl₂N | [1] |

| Molecular Weight | 172.01 g/mol | [1] |

| Appearance | White to pale yellow-green crystal/powder | [4] |

| Melting Point | 50-52 °C | [4] |

| Boiling Point | 253.1 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Not available | [4] |

| InChI Key | OHDYZVVLNPXKDX-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C#N | [7] |

Synthesis of this compound

An industrial method for the synthesis of this compound involves the catalytic ammoxidation of 2,3-dichlorotoluene. This process provides a high yield and conversion rate.

Experimental Protocol: Catalytic Ammoxidation of 2,3-Dichlorotoluene

This protocol is based on an industrial synthesis method and may require specialized equipment for laboratory-scale replication.

Materials:

-

2,3-Dichlorotoluene

-

Liquefied ammonia

-

Air

-

Catalyst: TiV₀.₅₋₁Sb₀.₃₋₁.₅B₀.₂₋₁O₀.₃₋₀.₃₅ on a microspheric silica gel carrier[8]

-

Ebullated bed reactor

-

Dry condenser

-

Rectification column

Procedure: [8]

-

Heat and vaporize 2,3-dichlorotoluene, liquefied ammonia, and air separately.

-

Mix the vaporized reactants in a molar ratio of 2,3-dichlorotoluene:ammonia:air of 1:2.5:27.

-

Introduce the mixed gases into an ebullated bed reactor containing the catalyst.

-

Maintain the reaction temperature between 430-450 °C under normal pressure.

-

Set the catalyst load to 130-160 g/(kg·h).

-

Allow the reaction to proceed for 8-12 hours.

-

Pass the reacted material through a buffer and into a dry condenser to allow for condensation and crystallization.

-

Dissolve the crystalline solid with steam to obtain the crude product.

-

Purify the crude product by rectification to obtain the final this compound.

Expected Outcome: This process is reported to achieve a conversion rate of up to 100% and a selectivity of over 96%, resulting in a yield of over 95%.[8]

Key Reactions of this compound

This compound serves as a precursor in several important organic transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Fluorination

The chlorine atoms on the aromatic ring can be substituted with fluorine, a common modification in the synthesis of agrochemicals and pharmaceuticals.

This protocol is adapted from a patent describing the fluorination of this compound.

Materials:

-

This compound

-

Potassium fluoride (KF)

-

Tetramethylammonium chloride (phase transfer catalyst)

-

Tetramethylene sulfone (solvent)

-

Nitrogen gas

-

Four-hole reaction flask with reflux condenser and stirrer

Procedure:

-

In a dry 2L four-hole flask equipped with a reflux condenser and under a nitrogen atmosphere, add 1200g of tetramethylene sulfone, 280g of potassium fluoride, 50g of tetramethylammonium chloride, and 688g of this compound.

-

Begin stirring and slowly heat the mixture to 220 °C.

-

Maintain the reaction at this temperature for 8 hours, monitoring the progress by sampling and analysis (e.g., GC-MS) until the starting material is consumed (≤1%).

-

After the reaction is complete, cool the reaction solution.

-

Purify the product by short tower rectification to obtain 2-fluoro-3-chlorobenzonitrile.

Expected Outcome: This procedure is reported to yield approximately 522.8g (84%) of 2-fluoro-3-chlorobenzonitrile with a purity of ≥99%.

Suzuki-Miyaura Coupling

This compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of more complex biaryl structures. A general protocol is provided below as a starting point for reaction development.

Materials:

-

This compound (or a derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Schlenk flask or equivalent reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hydrolysis to Carboxamide

The nitrile group can be hydrolyzed to a primary amide, a common functional group in pharmaceuticals.

Materials:

-

This compound

-

Strong acid (e.g., concentrated H₂SO₄) or base (e.g., NaOH, KOH)

-

Solvent (e.g., water, ethanol/water mixture)

-

Round-bottom flask with reflux condenser

Procedure (Basic Hydrolysis):

-

In a round-bottom flask, dissolve this compound in a suitable solvent such as an ethanol/water mixture.

-

Add a solution of a strong base (e.g., 2-4 equivalents of NaOH or KOH).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2,3-Dichlorobenzamide.

Biological Activity and Signaling Pathways

As of the date of this guide, a thorough review of publicly available scientific literature, including peer-reviewed journals and patent databases, did not yield any specific studies on the biological activity or the effect of this compound on cellular signaling pathways relevant to drug development.

Research on related compounds, such as the isomeric 2,6-dichlorobenzonitrile (Dichlobenil), has focused on its herbicidal properties, which are attributed to the inhibition of cellulose biosynthesis in plants.[9] Some toxicological studies on Dichlobenil have been conducted, indicating potential for toxicity, but these findings cannot be directly extrapolated to this compound.[10][11]

The lack of data on the specific biological interactions of this compound underscores the need for further investigation to determine its pharmacological and toxicological profile. Researchers in drug development are encouraged to perform initial screening assays to evaluate the cytotoxicity and potential biological targets of this compound and its derivatives.

Safety and Handling

This compound is classified as a toxic and irritating substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [10] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][12]

Conclusion

This compound is a valuable chemical intermediate with established utility in organic synthesis. The protocols provided in this guide offer a starting point for its preparation and further functionalization. However, the significant gap in the understanding of its biological effects necessitates caution and further research, particularly for applications in drug discovery and development. Future studies should aim to elucidate the pharmacological and toxicological properties of this compound to fully assess its potential and risks.

References

- 1. This compound | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acute in vitro effects on embryonic rat dorsal root ganglion (DRG) cultures by in silico predicted neurotoxic chemicals: Evaluations on cytotoxicity, neurite length, and neurophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. A one-year carcinogenicity study with 2,6-dichlorobenzonitrile (Dichlobenil) in male Swiss mice: preliminary note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzonitrile from 2,3-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dichlorobenzonitrile from 2,3-dichlorobenzaldehyde. The document details the core chemical transformation, presents relevant physicochemical data, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, facilitating a deeper understanding of the process for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its preparation from 2,3-dichlorobenzaldehyde is a key transformation that involves the conversion of an aldehyde functional group to a nitrile. This process is typically achieved through the formation and subsequent dehydration of an aldoxime intermediate. This guide explores a common and effective method for this synthesis, providing the necessary data and procedures for its successful implementation in a laboratory setting.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the reactant and product is crucial for safe handling, reaction optimization, and purification. The key properties of 2,3-dichlorobenzaldehyde and this compound are summarized in the tables below.

Table 1: Properties of 2,3-Dichlorobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O |

| Molecular Weight | 175.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65-67 °C |

| Boiling Point | 245 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene. |

| CAS Number | 6334-18-5 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Cl₂N |

| Molecular Weight | 172.01 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 61-63 °C |

| Boiling Point | 258-260 °C |

| Solubility | Insoluble in water; Soluble in many organic solvents. |

| CAS Number | 6574-97-6 |

Reaction Pathway and Mechanism

The conversion of 2,3-dichlorobenzaldehyde to this compound proceeds via a two-step mechanism, which can often be performed in a single pot ("one-pot synthesis"). The first step is the formation of 2,3-dichlorobenzaldehyde oxime through the reaction of the aldehyde with hydroxylamine. The second step involves the dehydration of the oxime to yield the desired nitrile.

Caption: Reaction pathway for the synthesis of this compound.

The reaction is typically acid-catalyzed, with various dehydrating agents employed to facilitate the elimination of water from the oxime intermediate.

Experimental Protocols

Two detailed experimental protocols are provided below. The first is a general one-pot procedure adaptable for the synthesis of various aromatic nitriles, and the second is a specific two-step synthesis that isolates the intermediate oxime.

One-Pot Synthesis of this compound

This protocol is a generalized method based on established procedures for the conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride. Researchers should optimize the reaction conditions for the specific substrate.

Reagents and Materials:

-

2,3-Dichlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Formic acid (HCOOH)

-

Sodium acetate (CH₃COONa)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in a 60:40 mixture of formic acid and water.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the formic acid under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Two-Step Synthesis via 2,3-Dichlorobenzaldehyde Oxime

This protocol involves the isolation of the intermediate oxime before its dehydration to the nitrile.

Step 1: Synthesis of 2,3-Dichlorobenzaldehyde Oxime

Reagents and Materials:

-

2,3-Dichlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Water

-

Beaker

-

Magnetic stirrer

Procedure:

-

Dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in methanol in a beaker.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents) in water to the aldehyde solution.

-

Stir the mixture at room temperature for 1-3 hours.

-

The product, 2,3-dichlorobenzaldehyde oxime, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure oxime.

Step 2: Dehydration of 2,3-Dichlorobenzaldehyde Oxime to this compound

Reagents and Materials:

-

2,3-Dichlorobenzaldehyde oxime

-

n-Nonanoyl fluoride (n-C₈F₁₇COF) or other suitable dehydrating agent

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde oxime (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add DBU (1.2 equivalents) followed by the dropwise addition of the dehydrating agent (e.g., n-nonanoyl fluoride, 1.1 equivalents) via syringe.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

-

2,3-Dichlorobenzaldehyde and this compound are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reactions should be carried out in a well-ventilated fume hood.

-

Formic acid is corrosive. Avoid inhalation and skin contact.

-

Hydroxylamine hydrochloride is harmful if swallowed or inhaled.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from 2,3-dichlorobenzaldehyde is a straightforward and efficient process for chemists in the pharmaceutical and agrochemical industries. The one-pot method using hydroxylamine hydrochloride offers a convenient route, while the two-step process allows for the isolation and characterization of the intermediate oxime. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this important chemical intermediate for further synthetic applications.

A Technical Guide to the Catalytic Ammoxidation Synthesis of 2,3-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dichlorobenzonitrile, an important organic intermediate in the pharmaceutical and agrochemical industries, via the catalytic ammoxidation of 2,3-dichlorotoluene.[1] This one-step synthesis method is presented as a cost-effective and environmentally cleaner alternative to traditional multi-step processes.[2]

Core Synthesis Process

The fundamental principle of this process is the vapor-phase reaction of 2,3-dichlorotoluene with ammonia and oxygen (typically from the air) over a solid catalyst at elevated temperatures.[2][3] This direct conversion of the methyl group to a nitrile group is a highly efficient route for the production of aromatic nitriles.[4]

Catalyst Systems

The choice of catalyst is critical to achieving high conversion rates and selectivity for this compound. Vanadium-based catalysts are prominently featured in the literature for this application. A key patent describes a catalyst with the active components TiaVbSbcBdOx supported on microspheric silica gel.[2] The specific composition mentioned is TiV₀.₅Sb₀.₃₅B₀.₂₂O₀.₃/SiO₂.[2] The active components constitute 70% of the total catalyst weight.[2] Such catalysts have been shown to achieve conversion rates of up to 100% with selectivity for this compound exceeding 96%.[2]

For the ammoxidation of other dichlorotoluene isomers, such as 2,6-dichlorotoluene, promoted vanadium phosphate (VPO) catalysts and V₂O₅/γ-Al₂O₃ systems have also demonstrated high efficacy.[5][6] For instance, a Cr-containing vanadyl pyrophosphate catalyst mixed with titania showed up to 97% conversion with approximately 80% yield for 2,6-dichlorobenzonitrile.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the catalytic ammoxidation of dichlorotoluenes, with a focus on the synthesis of this compound.

| Catalyst Composition | Support | Active Component Weight % | Reference |

| TiaVbSbcBdOx (a=1, b=0.5-1, c=0.3-1.5, d=0.2-1, x=0.3-0.35) | Microspheric silica gel | 70% | [2] |

| P-V-Mo-Cr-K-O | γ-Al₂O₃ | Not Specified | [7] |

| Promoted Vanadium Phosphate (VPO) | γ-alumina or titania | Not Specified | [5] |

| V₂O₅ | γ-Al₂O₃ | 10% | [8] |

| Reaction Conditions | Value | Reference |

| Reactant Molar Ratio (2,3-dichlorotoluene : NH₃ : Air) | 1 : 2.5 : 27 | [2] |

| Reaction Temperature | 430 - 450 °C | [2] |

| Pressure | Normal Pressure | [2] |

| Catalyst Loading | 130 - 160 g/(kgcat·h) | [2] |

| Reaction Time | 8 - 12 hours | [2] |

| Performance Metrics for this compound Synthesis | Value | Reference |

| Conversion Rate | Up to 100% | [2] |

| Selectivity | > 96% | [2] |

| Yield | > 95% | [2] |

| Purity of Crude Product | > 99.5% | [2] |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on a patented industrial process.[2]

Catalyst: TiV₀.₅Sb₀.₃₅B₀.₂₂O₀.₃/SiO₂ (70% active components by weight)

Reactor: Fluidized bed reactor

Procedure:

-

Feed Preparation: 2,3-dichlorotoluene, liquefied ammonia, and air are individually vaporized by heating.

-

Mixing: The vaporized reactants are mixed in a molar ratio of 1:2.5:27 (2,3-dichlorotoluene:ammonia:air).

-

Reaction: The mixed gas stream is introduced into a fluidized bed reactor containing the catalyst. The reaction is carried out under the following conditions:

-

Temperature: 430-450 °C

-

Pressure: Normal atmospheric pressure

-

Catalyst Loading: 130 g/(kgcat·h)

-

Reaction Time: 12 hours

-

-

Product Condensation: The gaseous product stream from the reactor is passed through a buffer and then into a dry condenser. In the condenser, the product, this compound, desublimates and crystallizes.

-

Purification:

-

The crystalline solid is dissolved using steam to obtain the crude product.

-

The crude product is then purified by rectification to yield the final this compound product with a purity greater than 99.5%.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

The ammoxidation of toluene and its derivatives over metal oxide catalysts is generally believed to follow the Mars-van Krevelen (MvK) mechanism.[6][9] This mechanism involves the lattice oxygen of the catalyst in the oxidation steps, followed by the re-oxidation of the reduced catalyst by gaseous oxygen.

Caption: Proposed Mars-van Krevelen mechanism for toluene ammoxidation.

References

- 1. This compound | Alzchem Group [alzchem.com]

- 2. CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]

- 3. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]

- 4. Ammoxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoxidation - Google Patents [patents.google.com]

- 8. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Spectroscopic Data Analysis of 2,3-Dichlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzonitrile is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control during the drug development and manufacturing processes. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.75 | dd | J = 7.9, 1.5 Hz | H-6 |

| 7.66 | dd | J = 7.7, 1.5 Hz | H-4 |

| 7.42 | t | J = 7.8 Hz | H-5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 137.7 | C-2 |

| 134.5 | C-6 |

| 130.2 | C-4 |

| 127.8 | C-5 |

| 115.2 | C-1 |

| 111.8 | CN |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Mass Spectrometry Data

Table 3: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 173 | High | [M+2]⁺ (Isotope Peak) |

| 136 | Moderate | [M-Cl]⁺ |

| 109 | Moderate | [M-2Cl]⁺ or [C₇H₃N]⁺ |

| 100 | Moderate | [C₆H₂Cl]⁺ |

Ionization Mode: Electron Ionization (EI)

FT-IR Spectroscopic Data

Table 4: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| ~1580, 1450 | Medium-Strong | C=C aromatic ring stretches |

| ~3100-3000 | Medium-Weak | C-H aromatic stretch |

| ~800-600 | Strong | C-Cl stretch |

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flask and pipette

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Spectrometer: Bruker Avance III HD 500 (or equivalent) operating at 500 MHz for ¹H and 126 MHz for ¹³C.

-

Probe: 5 mm BBFO probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound

-

Dichloromethane (DCM), HPLC grade

-

GC vial with insert

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in dichloromethane.

-

Instrumentation:

-

GC: Agilent 7890B (or equivalent)

-

MS: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-300 m/z

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound using FT-IR spectroscopy.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent)

-

Detector: DTGS

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000-400 cm⁻¹

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra, the following data is based on established NMR prediction algorithms. These predictions provide a robust framework for the interpretation of anticipated experimental results.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2,3-dichlorobenzonitrile is expected to exhibit a complex splitting pattern for the three aromatic protons. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.65 - 7.75 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 |

| H-5 | 7.35 - 7.45 | Triplet (t) | J ≈ 7.8 |

| H-6 | 7.55 - 7.65 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 |

Note: Predicted values are generated using standard NMR prediction software and may vary slightly from experimental values.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 135 - 140 |

| C-2 (C-Cl) | 133 - 138 |

| C-3 (C-Cl) | 130 - 135 |

| C-4 | 128 - 133 |

| C-5 | 125 - 130 |

| C-6 | 130 - 135 |

| C-7 (CN) | 115 - 120 |

Note: Predicted values are generated using standard NMR prediction software and may vary slightly from experimental values.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. These protocols are based on standard practices for small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Spectrum Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the proton frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

-

Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

-

Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectrum Acquisition

-

Spectrometer: Use the same spectrometer as for the ¹H NMR acquisition.

-

Tuning and Shimming: Tune the probe to the carbon-13 frequency and re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Relaxation Delay (d1): Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative or near-quantitative signal intensities, especially for quaternary carbons.

-

Spectral Width (sw): Set a wide spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

Processing:

-

Apply Fourier transformation to the FID.

-

Perform phase correction and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Structural Elucidation and Spectral Interpretation

The structure of this compound dictates the expected NMR spectra. The following diagram illustrates the logical relationship between the molecular structure and the predicted NMR signals.

¹H NMR Spectrum Interpretation

-

Chemical Shifts: The aromatic protons are deshielded due to the electron-withdrawing effects of the two chlorine atoms and the nitrile group. The exact chemical shifts are influenced by the relative positions of these substituents.

-

Splitting Patterns:

-

H-4: This proton is coupled to H-5 (ortho-coupling, J ≈ 7-8 Hz) and H-6 (meta-coupling, J ≈ 1-2 Hz), resulting in a doublet of doublets.

-

H-5: This proton is coupled to both H-4 and H-6 with similar ortho-coupling constants, leading to a triplet (or a triplet-like multiplet).

-

H-6: This proton is coupled to H-5 (ortho-coupling) and H-4 (meta-coupling), also resulting in a doublet of doublets.

-

-

Integration: The relative integration of the signals for H-4, H-5, and H-6 should be 1:1:1.

¹³C NMR Spectrum Interpretation

-

Chemical Shifts:

-

Quaternary Carbons (C-1, C-2, C-3, C-7): The carbons directly attached to the electron-withdrawing chlorine atoms (C-2, C-3) and the nitrile group (C-1, C-7) are expected to be significantly deshielded, appearing at higher chemical shifts. The nitrile carbon (C-7) will have a characteristic chemical shift in the 115-120 ppm range.

-

Protonated Carbons (C-4, C-5, C-6): These carbons will appear at lower chemical shifts compared to the substituted carbons. Their precise chemical shifts are influenced by the electronic effects of the substituents on the ring.

-

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data and, if necessary, employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3-Dichlorobenzonitrile

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,3-Dichlorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflows for understanding the structure-spectrum correlation.

Introduction to Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound (C₇H₃Cl₂N), IR spectroscopy is instrumental in confirming the presence of key functional groups, including the nitrile (C≡N) group, the aromatic ring, and the carbon-chlorine (C-Cl) bonds. The position, intensity, and shape of the absorption bands in the IR spectrum are directly related to the vibrational modes of the molecule's constituent bonds.

Expected Infrared Absorption Data

While a definitive, experimentally verified high-resolution spectrum for this compound is not publicly available in spectral databases, a reliable prediction of its key IR absorption bands can be compiled from established group frequencies and data from isomeric compounds.[1][2][3] The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium | C-H stretching | Aromatic Ring |

| 2240 - 2220 | Strong, Sharp | C≡N stretching | Nitrile |

| 1600 - 1475 | Medium to Weak | C=C stretching | Aromatic Ring |

| 1470 - 1350 | Medium | C-H in-plane bending | Aromatic Ring |

| 1300 - 1000 | Strong | C-C in-plane bending, C-Cl stretching | Aromatic Ring, Aryl Halide |

| 900 - 690 | Strong | C-H out-of-plane bending | Aromatic Ring |

| 800 - 600 | Strong | C-Cl stretching | Aryl Halide |

Table 1: Expected Infrared Absorption Bands for this compound.

Interpretation of Key Regions:

-

Aromatic C-H Stretching: The presence of bands in the 3100-3000 cm⁻¹ region is characteristic of the C-H stretching vibrations of the benzene ring.[4]

-

Nitrile (C≡N) Stretching: A strong and sharp absorption band is anticipated in the 2240-2220 cm⁻¹ range.[5][6] This is a highly characteristic peak for the nitrile functional group. Its position is slightly lower than that of aliphatic nitriles due to conjugation with the aromatic ring.[5]

-

Aromatic C=C Stretching: Multiple bands of variable intensity between 1600 cm⁻¹ and 1475 cm⁻¹ are expected, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[7]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions, including C-H bending and C-C stretching vibrations. The strong absorptions due to C-Cl stretching are also expected in the lower frequency part of this region (800-600 cm⁻¹).[7] The specific pattern of these bands is unique to the substitution pattern on the benzene ring.

Experimental Protocol: ATR-FTIR Spectroscopy of a Solid Sample

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid materials.[8][9][10] The following protocol outlines the steps for acquiring an ATR-FTIR spectrum of this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a zinc selenide (ZnSe) or diamond crystal).

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously. This is typically done by wiping with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or acetone, followed by a dry wipe.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum.

-

This step measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of solid this compound powder onto the center of the ATR crystal. Only a few milligrams of the sample are required.[9]

-

Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).

-

The spectrum is typically recorded over the mid-IR range, commonly 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, an ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample powder from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-moistened and then a dry, soft cloth to prepare for the next measurement.

-

Visualizations

The following diagrams illustrate the logical relationship between the molecular structure and the IR spectrum, as well as the experimental workflow.

Caption: Correlation between the functional groups of this compound and their characteristic IR absorption regions.

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

References

- 1. amherst.edu [amherst.edu]

- 2. This compound | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-ジクロロベンゾニトリル | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 2,4-Dichlorobenzonitrile [webbook.nist.gov]

- 7. This compound | Alzchem Group [alzchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry (MS) Analysis of 2,3-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 2,3-Dichlorobenzonitrile, a chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines detailed experimental protocols, presents key mass spectral data, and proposes a likely fragmentation pathway based on electron ionization (EI) mass spectrometry.

Quantitative Mass Spectrometry Data

The mass spectrometry data for this compound is summarized in the table below. The molecule has a molecular weight of approximately 172.01 g/mol .[1][3] Under electron ionization, the molecule fragments in a characteristic pattern, with the most abundant ions observed at mass-to-charge ratios (m/z) of 171, 173, and 100.[3] The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| Parameter | Value | Source |

| Molecular Formula | C₇H₃Cl₂N | PubChem[3] |

| Molecular Weight | 172.01 g/mol | PubChem[3] |

| Major Mass Spectral Peaks (m/z) | ||

| Molecular Ion [M]⁺ | 171, 173 | PubChem[3] |

| Key Fragment 1 | 136 | Deduced |

| Key Fragment 2 | 100 | PubChem[3] |

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the analyte from a mixture and provides its mass spectrum for identification and quantification.

Sample Preparation

-

Extraction: For solid or liquid matrices, a suitable solvent extraction method should be employed. A common approach for chlorinated organic compounds is liquid-liquid extraction using a non-polar solvent like dichloromethane or hexane.

-

Concentration: The extract is then concentrated to a suitable volume, typically around 1 mL, under a gentle stream of nitrogen.

-

Reconstitution: The concentrated sample is reconstituted in a solvent compatible with the GC-MS system, such as ethyl acetate or toluene.

-

Internal Standard: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to the sample prior to injection.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of chlorinated aromatic compounds.

-

Injector: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Final Hold: Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: 40-300 m/z

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental process and the proposed fragmentation of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 171 and 173, reflecting the isotopic abundance of chlorine-35 and chlorine-37. The subsequent fragmentation cascade is depicted below.

The initial fragmentation event is likely the loss of a chlorine radical (Cl•) from the molecular ion to form a stable chlorobenzonitrile cation at m/z 136. This is a common fragmentation pathway for chlorinated aromatic compounds. Subsequent fragmentation of the m/z 136 ion likely involves the loss of a neutral cyanide radical (•CN), resulting in the formation of a chlorophenyl cation at m/z 100. This proposed pathway accounts for the major observed fragments in the mass spectrum of this compound.

References

An In-depth Technical Guide on the Solubility of 2,3-Dichlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-Dichlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide summarizes the available qualitative solubility information for this compound and, for comparative purposes, presents quantitative data for the closely related isomer, 2,6-Dichlorobenzonitrile. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided to enable researchers to generate specific data as required for their applications.

Introduction to this compound

This compound is a solid organic compound with the molecular formula C₇H₃Cl₂N. It serves as a valuable building block in the synthesis of a variety of more complex molecules within the pharmaceutical and agrochemical industries. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Weight | 172.01 g/mol |

| Melting Point | 60-64 °C |

| Appearance | White to off-white solid |

Solubility of this compound: Current State of Knowledge

Despite extensive searches of chemical databases and the scientific literature, specific quantitative data on the solubility of this compound in a range of organic solvents at various temperatures could not be located. However, several sources provide qualitative descriptions of its solubility.

Qualitative Solubility:

-

This compound is generally described as being soluble in many common organic solvents, including ethanol and acetone.

-

It is also reported to be soluble in methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, although no quantitative values are provided.

-

Conversely, the compound is insoluble in water.

This lack of precise data highlights a significant knowledge gap for chemists and engineers working with this compound. To provide a point of reference, the following section presents available quantitative solubility data for the isomeric compound, 2,6-Dichlorobenzonitrile.

Comparative Solubility Data: 2,6-Dichlorobenzonitrile

For comparative analysis, the following table summarizes the experimentally determined solubility of the related isomer, 2,6-Dichlorobenzonitrile (also known as Dichlobenil), in various organic solvents. It is important to note that while this data can offer some guidance, the solubility of this compound may differ significantly due to the different substitution pattern on the benzene ring.

Table 1: Quantitative Solubility of 2,6-Dichlorobenzonitrile in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 8 | 5 |

| Benzene | 8 | 5 |

| Cyclohexanone | 15-20 | 7 |

| Ethanol | 8 | 5 |

| Methylene Chloride | 20 | 10 |

| Toluene | 20 | 4 |

| Xylene | 8 | 5 |

Note: This data is for 2,6-Dichlorobenzonitrile and should be used as a general reference only for this compound.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To empower researchers to obtain the necessary quantitative data for this compound, a detailed, generalized protocol for the gravimetric determination of solubility is provided below. This method is a widely accepted and reliable technique for establishing the solubility of a solid compound in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or watch glass. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the melting point of this compound to avoid decomposition. A vacuum desiccator can also be used to expedite drying.

-

Once the solvent has completely evaporated and a constant weight is achieved, re-weigh the evaporation dish containing the dried solute (this compound).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered solution.

-

Express the solubility in the desired units, for example:

-

g/100 g solvent: (mass of solute / mass of solvent) x 100

-

g/100 mL solvent: (mass of solute / volume of solvent withdrawn) x 100

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, taking into account the need to experimentally determine solubility data.

A Technical Guide to the Physicochemical Properties of 2,3-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2,3-Dichlorobenzonitrile (C₇H₃Cl₂N), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines its key physical properties, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physical Properties

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The data for this compound is summarized below.

| Property | Value |

| Melting Point | 60-64 °C[1][2][3] |

| Boiling Point | 253.1 ± 20.0 °C (at 760 mmHg)[2] |

| Molecular Weight | 172.01 g/mol [4] |

| Molecular Formula | C₇H₃Cl₂N[4] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The following protocol describes the capillary method, a common and accurate technique.[5]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Sample of this compound

-

Mortar and pestle

-

Heating bath fluid (if using a Thiele tube)

Procedure:

-